Target Selectivity Profile vs. Adamantyl 11β-HSD1 Inhibitors
Representative adamantane-1-carboxamide derivatives (e.g., adamantyl amide 30) display 11β-HSD1 IC₅₀ values of 165–448 nM with significant selectivity over 11β-HSD2 [1]. The target compound incorporates an additional basic piperidine-furan extension that increases topological polar surface area and hydrogen-bonding capacity beyond that of simple amides, which is predicted to shift target engagement away from 11β-HSD1 toward GPCR or transporter targets [2]. Direct selectivity data for CAS 954020-93-0 are not publicly available.
| Evidence Dimension | 11β-HSD1 enzyme inhibition IC₅₀ |
|---|---|
| Target Compound Data | No reported data; predicted lower 11β-HSD1 affinity based on structural divergence |
| Comparator Or Baseline | Adamantyl amide 30 (R=Me, Ar=phenyl): IC₅₀ 165 nM [1] |
| Quantified Difference | Structural divergence precludes direct extrapolation; binding mode expected to differ |
| Conditions | Human recombinant 11β-HSD1 enzyme assay, scintillation proximity format [1] |
Why This Matters
Users seeking 11β-HSD1 inhibitors should not default to CAS 954020-93-0; its structural features suggest a fundamentally different target profile, making it a candidate for alternative screening cascades.
- [1] Su X, Vicker N, Thomas MP, et al. Discovery of adamantyl carboxamides as potent and selective 11β-HSD1 inhibitors. Bioorg Med Chem. 2012;20(21):6399-6409. View Source
- [2] Veber DF, Johnson SR, Cheng HY, Smith BR, Ward KW, Kopple KD. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615-2623. View Source
